

# Application Note: Scalable Process Chemistry for Cicloprofen Nitrile Intermediate

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## Compound of Interest

Compound Name: 2-(9H-fluoren-2-yl)propanenitrile

Cat. No.: B8571844

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## Executive Summary

This application note details the scalable synthesis of

-methyl-9H-fluorene-2-acetonitrile, the critical "nitrile intermediate" in the manufacturing of the NSAID Cicloprofen. While early laboratory methods relied on sodium hydride (NaH) in dimethylformamide (DMF), this protocol establishes a Phase Transfer Catalysis (PTC) route. The PTC approach eliminates moisture-sensitive reagents, reduces explosion hazards, and allows for operation in standard stainless-steel reactors, making it the superior choice for kilo-lab and pilot-plant operations.

## Introduction & Strategic Route Selection

Cicloprofen (

-methyl-9H-fluorene-2-acetic acid) belongs to the arylpropionic acid class of NSAIDs. The defining structural feature—and the primary synthetic challenge—is the introduction of the

-methyl group at the benzylic position.

## The Target Transformation

The objective is the mono-methylation of 2-fluoreneacetonitrile (1) to yield -methyl-9H-fluorene-2-acetonitrile (2).

## Route Comparison: Laboratory vs. Process Scale

Feature	Traditional Lab Route [1]	Recommended Process Route (PTC)
Base	Sodium Hydride (NaH)	50% Sodium Hydroxide (NaOH)
Solvent	DMF or DMSO	Toluene / Water (Biphasic)
Temperature	0°C to RT (Strict control)	20°C to 45°C (Mild exotherm)
Safety Profile	High Risk (H <sub>2</sub> gas evolution, runaway potential)	Low Risk (No flammable gas, heat sink provided by water)
Selectivity	Moderate (Risk of dialkylation)	High (Tunable via catalyst choice)

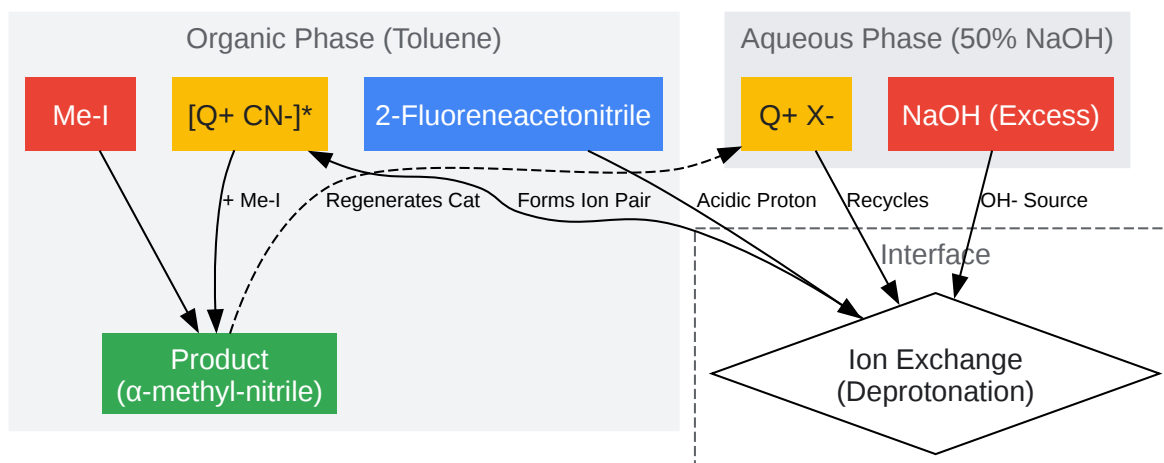
Expert Insight: The traditional NaH route is non-viable for multi-kilogram scale-up due to the "hydrogen accumulation" hazard. If the initiation is delayed, a sudden release of H<sub>2</sub> can over-pressurize the reactor. The PTC route uses an interfacial mechanism that is self-limiting and kinetically controlled, ensuring safety and reproducibility [2].

## Reaction Mechanism & Critical Process Parameters

The reaction operates via the Makosza Interfacial Mechanism. The deprotonation of the fluorene substrate occurs at the interface of the organic and aqueous layers, mediated by the quaternary ammonium catalyst.

### Mechanism Diagram

The following diagram illustrates the phase-transfer cycle, highlighting the transport of the hydroxide anion and the recycling of the catalyst.



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Caption: Interfacial Makosza mechanism for PTC alkylation. Q+ represents the quaternary ammonium catalyst.

## Critical Process Parameters (CPPs)

- Agitation Speed: As a biphasic reaction, mass transfer is rate-limiting. Tip speed must be maintained  $>2.5$  m/s to ensure emulsion formation.
- Temperature: Reaction rate doubles every  $10^{\circ}\text{C}$ . Maintain  $35\text{-}40^{\circ}\text{C}$ . Exceeding  $50^{\circ}\text{C}$  increases the risk of hydrolysis of the nitrile to the amide.
- Catalyst Load: 1-3 mol% of Tetrabutylammonium Bromide (TBAB) is sufficient. Higher loads increase dialkylation impurities [3].

## Scalable Experimental Protocol

Scale: 1.0 kg Input (2-Fluoreneacetonitrile) Expected Yield: 88-92% Purity:  $>98\%$  (HPLC)

## Reagents & Materials

Reagent	MW ( g/mol )	Equiv.[1][2]	Mass/Vol	Role
2-Fluoreneacetonitrile	205.26	1.0	1.00 kg	Substrate
Methyl Iodide	141.94	1.1	0.76 kg	Alkylating Agent
TBAB	322.37	0.03	47.1 g	PTC Catalyst
Toluene	-	-	4.0 L	Solvent
50% NaOH (aq)	40.00	2.5	0.97 kg	Base
Water	-	-	2.0 L	Wash

Note: For industrial scales >100kg, Methyl Chloride gas or Dimethyl Sulfate (DMS) is often substituted for Methyl Iodide due to cost, though Mel is preferred for kilo-lab ease of handling.

## Step-by-Step Methodology

### Step 1: Reactor Charging & Dissolution

- Ensure the reactor (Glass-lined or Hastelloy) is clean, dry, and inerted with Nitrogen.
- Charge Toluene (4.0 L) and 2-Fluoreneacetonitrile (1.0 kg).
- Agitate at 150 RPM until fully dissolved.
- Add TBAB (47.1 g).
- Adjust jacket temperature to 20°C.

### Step 2: Alkylation Reaction

- Charge 50% NaOH (0.97 kg) over 15 minutes. Note: Slight exotherm may occur.
- Increase agitation to maximum efficient speed (ensure vortex/emulsion).
- Add Methyl Iodide (0.76 kg) dropwise (or via metering pump) over 60 minutes, maintaining internal temperature

- Process Control: Do not allow temperature to spike; rapid addition can lead to dialkylation spots.
- After addition, hold reaction at 35-40°C for 3-5 hours.

### Step 3: In-Process Control (IPC)

- Stop agitation and allow phases to separate (approx. 5 mins).
- Sample the top organic layer.
- HPLC Analysis:
  - Target: < 1.0% Starting Material.
  - Dialkylated Impurity: < 2.0%.
  - Correction: If SM > 1%, add 0.1 eq MeI and agitate for 1 hour.

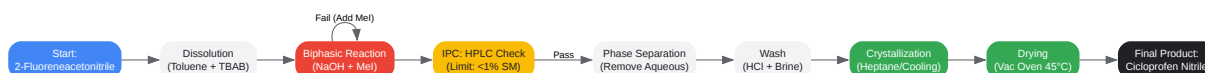
### Step 4: Workup & Isolation

- Cool reactor to 20°C.
- Charge Water (2.0 L) to quench and dissolve inorganic salts (NaI).
- Agitate for 15 minutes, then settle for 30 minutes.
- Drain lower aqueous phase (contains Cyanide/Iodide waste - Treat as HazMat).
- Wash organic phase with 0.5N HCl (1.0 L) to neutralize residual base.
- Wash organic phase with Brine (1.0 L).
- Concentrate the organic phase under vacuum (50°C, 100 mbar) to approximately 1.5 L volume.
- Add Heptane (3.0 L) slowly while cooling to 0-5°C to induce crystallization.

- Filter the solids and wash with cold Heptane/Toluene (9:1).
- Dry in a vacuum oven at 45°C for 12 hours.

## Process Workflow Diagram

The following flowchart visualizes the unit operations required for this synthesis.



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Caption: Unit operation workflow for the synthesis of Cicloprofen Nitrile Intermediate.

## Analytical Specifications

To ensure the intermediate is suitable for the subsequent hydrolysis step to Cicloprofen, it must meet these criteria:

Test	Method	Specification
Appearance	Visual	Off-white to pale yellow solid
Assay	HPLC (254 nm)	
Starting Material	HPLC	
Dimethyl Impurity	HPLC	
Water Content	Karl Fischer	

## Safety & Waste Management

- Methyl Iodide: Highly toxic and volatile alkylating agent. All transfers must occur in a closed system. Scrubber systems using amine solutions are recommended for off-gassing.

- **Cyanide Hazards:** While this step does not use free cyanide, the starting material is a nitrile. Under strongly basic conditions at high heat (>80°C), hydrolysis can release ammonia; however, reductive conditions or strong acid contact with waste streams could theoretically liberate HCN if upstream cyanide residues exist. Maintain pH > 10 in aqueous waste until treated.
- **Exotherm:** The alkylation is exothermic. Failure of cooling systems requires immediate cessation of NaOH/MeI addition.

## References

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## Sources

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